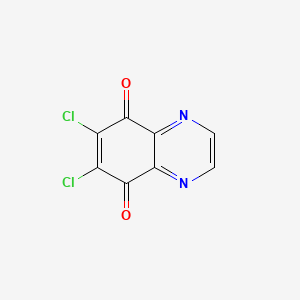
5,8-喹喔啉二酮,6,7-二氯-
描述
6,7-Dichloro-5,8-quinoxalinedione is a chemical compound with the molecular formula C8H2Cl2N2O2 . It is also known by other names, including 6,7-dichloroquinoxaline-5,8-dione . This compound belongs to the quinoxaline family and exhibits interesting properties due to its chlorine substitution pattern.
Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-5,8-quinoxalinedione consists of a quinoxaline core with chlorine atoms at positions 6 and 7. The dichloro substitution imparts unique electronic and steric effects. To visualize the structure, refer to the ChemSpider link .
科学研究应用
合成和结构研究
合成和细胞毒活性:一系列5,8-喹喔啉二酮衍生物,包括6,7-二氯-5,8-喹喔啉二酮,已被合成并表征,以对抗各种人类癌细胞系的抗增殖活性。与作为参考剂的顺铂相比,这些化合物显示出更高的细胞毒性 (Kadela et al., 2016).
结构和振动研究:对6,7-二氯-2-甲基-5,8-喹喔啉二酮进行了详细的实验和量子化学研究,以了解其分子结构和抗癌活性。该研究还包括分子对接,以检查其与NQO1酶的相互作用,这与它对特定癌细胞系的较高细胞毒性活性有关 (Kadela-Tomanek et al., 2018).
修饰和相互作用研究
- C2位修饰:对C2位具有不同基团的新型6,7-二氯-5,8-喹喔啉二酮衍生物的研究表明,这些衍生物对亲核靶点具有高反应性,并且是NQO1酶的良好底物。这项研究突出了不同取代基对该化合物与NQO1蛋白相互作用的影响 (Kadela-Tomanek et al., 2023).
在聚合和染料中的应用
- 用作自由基聚合的光引发剂:基于6,7-二氯-5,8-喹喔啉二酮骨架的染料已被合成并表征,用于在自由基聚合中作为II型光引发剂,突出了它们在材料科学中的潜力 (Orzeł et al., 2014).
抗真菌和抗菌活性
- 抗真菌活性的评价:合成了一系列6-(N-芳基氨基)-7-氯-5,8-喹喔啉二酮衍生物,并测试了它们的抗真菌和抗菌活性。一些衍生物显示出有效的活性,超过了氟康唑等标准抗真菌药物 (Ryu & Kim, 1994).
属性
IUPAC Name |
6,7-dichloroquinoxaline-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2O2/c9-3-4(10)8(14)6-5(7(3)13)11-1-2-12-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCJGXCYDOTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)C(=C(C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144624 | |
| Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoxaline-5,8-dione | |
CAS RN |
102072-82-2 | |
| Record name | 6,7-Dichloro-5,8-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102072-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



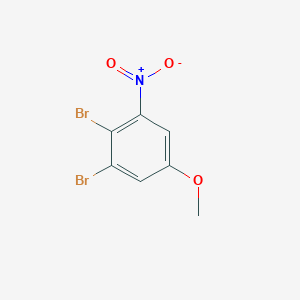
![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)


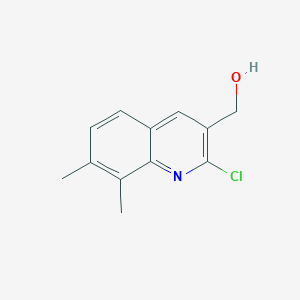
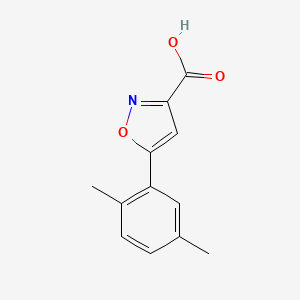


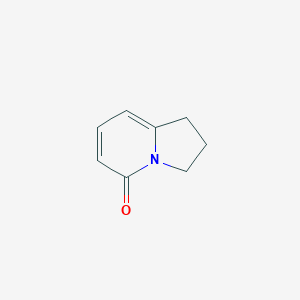
![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)
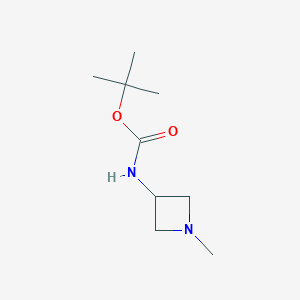
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045066.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B3045067.png)
![1-(2-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045069.png)